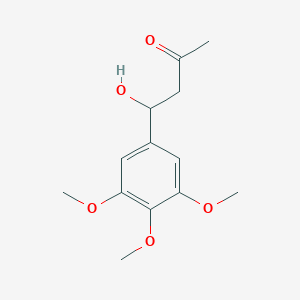
2-Butanone, 4-hydroxy-4-(3,4,5-trimethoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanone, 4-hydroxy-4-(3,4,5-trimethoxyphenyl)- is a chemical compound that features a 3,4,5-trimethoxyphenyl group attached to a 4-hydroxy-2-butanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-hydroxy-4-(3,4,5-trimethoxyphenyl)- typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with a suitable ketone precursor under basic conditions. One common method includes the use of hydroxylamine hydrochloride and sodium acetate in ethanol to form the oxime, followed by reduction with sodium borohydride to yield the desired product .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanone, 4-hydroxy-4-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: 4-oxo-2-butanone, 4-(3,4,5-trimethoxyphenyl)-
Reduction: 4-hydroxy-2-butanol, 4-(3,4,5-trimethoxyphenyl)-
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Butanone, 4-hydroxy-4-(3,4,5-trimethoxyphenyl)- has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmacologically active compounds, particularly those targeting cancer and infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies investigating the biological activity of trimethoxyphenyl derivatives, which have shown potential as anti-cancer, anti-fungal, and anti-bacterial agents.
Wirkmechanismus
The mechanism of action of 2-Butanone, 4-hydroxy-4-(3,4,5-trimethoxyphenyl)- involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase, which are involved in cell division and stress responses . This inhibition can lead to the disruption of cellular processes, making the compound effective in anti-cancer therapies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butanone, 4-(4-methoxyphenyl)-: Similar structure but with a single methoxy group.
4-Hydroxy-2-butanone: Lacks the trimethoxyphenyl group.
3-Hydroxy-4-phenylbutan-2-one: Contains a phenyl group instead of a trimethoxyphenyl group.
Uniqueness
2-Butanone, 4-hydroxy-4-(3,4,5-trimethoxyphenyl)- is unique due to the presence of the 3,4,5-trimethoxyphenyl group, which imparts significant biological activity and makes it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
208641-46-7 |
|---|---|
Molekularformel |
C13H18O5 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
4-hydroxy-4-(3,4,5-trimethoxyphenyl)butan-2-one |
InChI |
InChI=1S/C13H18O5/c1-8(14)5-10(15)9-6-11(16-2)13(18-4)12(7-9)17-3/h6-7,10,15H,5H2,1-4H3 |
InChI-Schlüssel |
KDGXMZLPKSMTSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(C1=CC(=C(C(=C1)OC)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


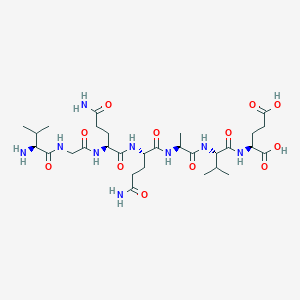


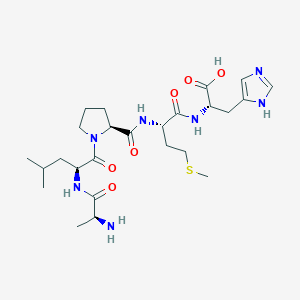
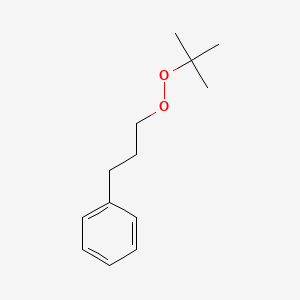
![Ethyl 7-[(2R)-2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate](/img/structure/B14236194.png)
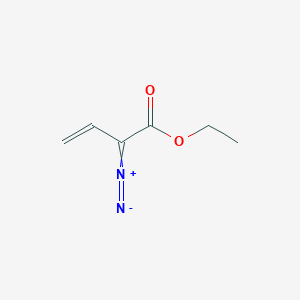
![Benzoic acid, 5-[[(2,4-dihydroxyphenyl)thioxomethyl]amino]-2-hydroxy-](/img/structure/B14236211.png)
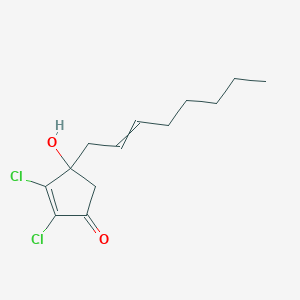
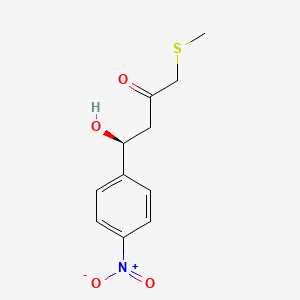
![7-benzyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine](/img/structure/B14236266.png)
![1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl-](/img/structure/B14236268.png)
![Triethyl 2,2',2''-[benzene-1,3,5-triyltris(oxy)]triacetate](/img/structure/B14236276.png)
![2,6-Dibromo-4-[2-(dimethylamino)ethyl]phenol](/img/structure/B14236282.png)
